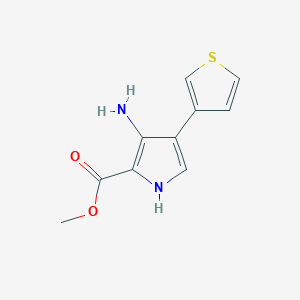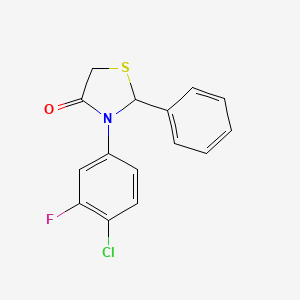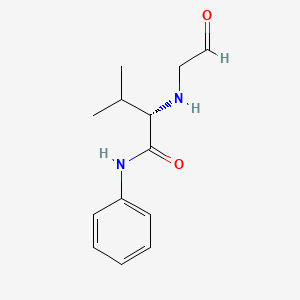![molecular formula C26H26O B12525644 (7S)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane CAS No. 656260-02-5](/img/structure/B12525644.png)
(7S)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7S)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[221]heptane is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7S)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane typically involves a series of organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require a catalyst and specific temperature control to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification processes such as recrystallization or chromatography to obtain the pure product. The scalability of the synthesis process is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
(7S)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens or nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alcohols.
Aplicaciones Científicas De Investigación
(7S)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and stereochemistry.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the synthesis of complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of (7S)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Propiedades
Número CAS |
656260-02-5 |
|---|---|
Fórmula molecular |
C26H26O |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
(7S)-7-(2-methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C26H26O/c1-27-24-15-9-8-14-23(24)26(21-12-6-3-7-13-21)22-16-18-25(26,19-17-22)20-10-4-2-5-11-20/h2-15,22H,16-19H2,1H3/t22?,25?,26-/m0/s1 |
Clave InChI |
AOXKFFRCCWMURI-BOPKNSRXSA-N |
SMILES isomérico |
COC1=CC=CC=C1[C@@]2(C3CCC2(CC3)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
COC1=CC=CC=C1C2(C3CCC2(CC3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


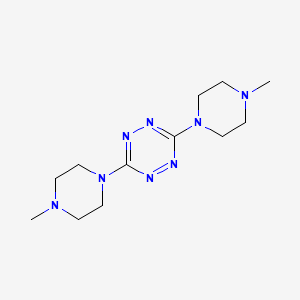
![2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde](/img/structure/B12525580.png)
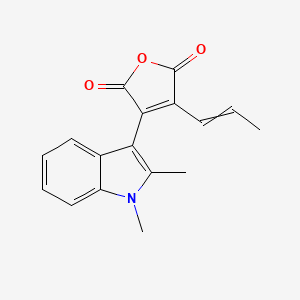
![1-Ethenyl-3-nitro-2-[(propan-2-yl)oxy]benzene](/img/structure/B12525587.png)
![N-[2-(Diethylamino)ethyl]-4-(4-fluorophenoxy)benzene-1-sulfonamide](/img/structure/B12525591.png)


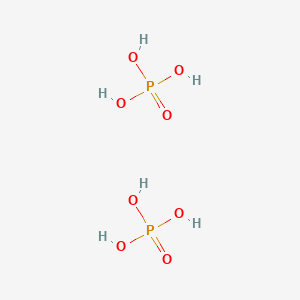
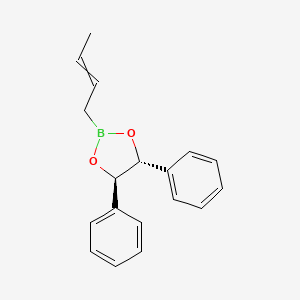
![3-(Trimethylstannyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(3H)-one](/img/structure/B12525628.png)
